molecular formula C20H29N3O3S B2680384 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049394-11-7

2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2680384
CAS No.: 1049394-11-7
M. Wt: 391.53
InChI Key: YAFQNQPSSVMMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound designed for research and development purposes. It belongs to the benzenesulfonamide class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and ability to interact with various enzymatic targets . The molecular structure incorporates a benzenesulfonamide group, a feature present in many therapeutic agents, linked to a complex amine moiety containing pyrrole and pyrrolidine rings. Nitrogen-containing heterocycles like pyrrole and pyrrolidine are of immense significance in drug discovery, as they are frequently used to fine-tune properties such as solubility, bioavailability, and binding affinity to biological targets . This structural complexity makes it a valuable chemical tool for exploring new chemical space. Researchers are investigating this compound primarily as a key intermediate in synthetic chemistry. It is particularly relevant in the development of novel five-membered N-heterocycles, which are core structures in numerous pharmaceuticals and agrochemicals . Its potential applications span multiple preclinical research areas, including but not limited to, serving as a building block for new chemical entities, a candidate for high-throughput screening campaigns against biological targets such as ion channels , and a probe for studying structure-activity relationships (SAR) in hit-to-lead optimization programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-4-26-19-10-9-16(2)14-20(19)27(24,25)21-15-18(23-12-5-6-13-23)17-8-7-11-22(17)3/h7-11,14,18,21H,4-6,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFQNQPSSVMMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Data: Limited direct studies on the target compound exist; inferences are drawn from structural analogues like .
  • Contradictions : While the analogue in emphasizes solubility for antimicrobial use , the target compound’s hydrophobicity may favor CNS-targeting applications (e.g., blood-brain barrier penetration).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.